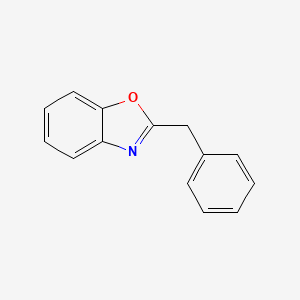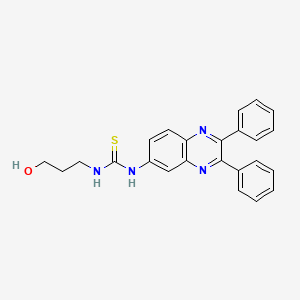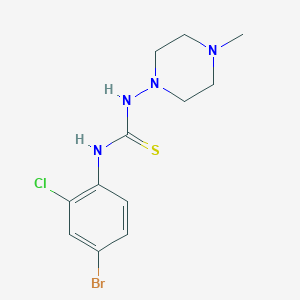![molecular formula C13H13N3S B4618669 3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile](/img/structure/B4618669.png)
3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves strategies that allow the formation of the fused ring structure efficiently. Recent studies have demonstrated various synthetic approaches, including the use of catalysts and environmentally friendly methods. For instance, the one-pot synthesis of quinazolinone derivatives can be facilitated using zinc ferrite nanocatalyst, which offers advantages in terms of yield and eco-friendliness (Rao et al., 2021). Another approach involves a transition metal-free synthesis, utilizing aryldiazonium salts, nitriles, and 2-cyanoanilines in a tandem cyclization process, highlighting the method's broad functional group compatibility and operational simplicity (Ramanathan et al., 2017).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives reveals insights into their chemical behavior and potential reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate the structural characteristics. A study by Geesi et al. (2020) reported on the synthesis and structural analysis of a quinazolinone derivative, highlighting the importance of molecular conformation in understanding the compound's chemical properties (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, reflecting their versatile chemical properties. For example, reactions with isocyanates and nitriles can lead to the synthesis of novel quinazolinone derivatives with distinct structural features and potential applications (Papadopoulos, 1980). These reactions often involve cyclization steps and the formation of new bonds, demonstrating the reactivity of the quinazolinone core.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies involving single-crystal X-ray diffraction provide valuable information on the molecular and crystal structure, aiding in the prediction of physical properties (Low et al., 2004).
科学的研究の応用
Synthesis and Antimicrobial Activities
- A study highlighted the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, revealing promising antimicrobial results for selected compounds. This suggests the potential for developing new antimicrobial agents from similar chemical structures (Kheder & Mabkhot, 2012).
- Another research focused on the synthesis of 7, 7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones using a zinc ferrite nanocatalyst, showing enhanced yields and highlighting its eco-friendly and economically viable production process. The synthesized compounds exhibited significant antimicrobial activity, especially those possessing electron-withdrawing groups (Rao et al., 2021).
Anticancer Activity
- Research into pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines derivatives showed in vitro cytotoxic activities against human cancer cell lines, suggesting potential applications in cancer treatment. Compounds were evaluated using the MTT assay, with some showing potency comparable to doxorubicin (Hassan, Moustafa, & Awad, 2017).
Synthesis Techniques
- Studies have also focused on the development of efficient synthesis methods for creating quinazoline derivatives. One such method involves organocatalysis, presenting a mild and efficient system for synthesizing novel classes of thiazoloquinazolines (Behbehani & Ibrahim, 2013).
Antimicrobial and Antifungal Derivatives
- Polyhalobenzonitrile quinazolin-4(3H)-one derivatives were synthesized and characterized for their antimicrobial activities against various bacterial and fungal strains. Certain derivatives showed significant activity, suggesting their potential as antimicrobial agents (Shi et al., 2013).
Novel Chemical Derivatives
- The chemical compound has served as a basis for synthesizing a wide range of derivatives, each with unique structures and potential biological activities. These include efforts to create fused heterocyclic compounds and explore their pharmacological applications (Wasfy, 2003).
特性
IUPAC Name |
3-(4,6-dimethylquinazolin-2-yl)sulfanylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-4-5-12-11(8-9)10(2)15-13(16-12)17-7-3-6-14/h4-5,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVSFEDTFFEXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4618589.png)
![4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B4618596.png)
![N-[2-(3-chlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4618599.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4618600.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4618604.png)


![benzyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]glycinate](/img/structure/B4618625.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B4618631.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4618658.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618663.png)
![2-(3-chlorophenyl)-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4618672.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618679.png)